molecular formula C26H26N4O3 B10945528 1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide

1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B10945528
M. Wt: 442.5 g/mol
InChI Key: CRCHJOBTCAEXJT-UHFFFAOYSA-N
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Description

1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a naphthalene moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring and the introduction of the naphthalene moiety. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the naphthalene moiety: This step involves the reaction of a naphthalene derivative with a suitable electrophile, such as an acyl chloride or anhydride, to form the desired product.

    Coupling reactions: The final step involves coupling the pyrazole ring with the naphthalene moiety using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild conditions.

Chemical Reactions Analysis

1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, which could lead to the development of new drugs.

    Industry: It can be used in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is commonly used as a coupling reagent in organic synthesis.

    N,N-dimethyl-4-(naphthalen-2-yloxy)benzamide: This compound shares the naphthalene moiety and can be used in similar applications.

    4-(naphthalen-2-yloxy)benzoic acid: This compound also contains the naphthalene moiety and can be used as a precursor in the synthesis of more complex molecules.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-ethyl-N,N-dimethyl-4-[[3-(naphthalen-2-yloxymethyl)benzoyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-4-30-24(26(32)29(2)3)23(16-27-30)28-25(31)21-11-7-8-18(14-21)17-33-22-13-12-19-9-5-6-10-20(19)15-22/h5-16H,4,17H2,1-3H3,(H,28,31)

InChI Key

CRCHJOBTCAEXJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3)C(=O)N(C)C

Origin of Product

United States

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